molecular formula C19H17N5 B10797246 3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B10797246
M. Wt: 315.4 g/mol
InChI Key: UVSSRDWLOVROPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

OSM-S-630 is synthesized through the free radical polymerization of N-vinyl-2-pyrrolidone and vinyl acetate . The reaction is typically carried out in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions to ensure the formation of the desired copolymer.

Industrial Production Methods

In industrial settings, the production of OSM-S-630 involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting copolymer is then purified, dried, and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions

OSM-S-630 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the copolymer.

    Substitution: Substitution reactions can occur at the vinyl acetate or pyrrolidone moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-12-20-17-19-23-22-18(24(19)14-13-21-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,21)

InChI Key

UVSSRDWLOVROPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN3C2=NN=C3C4=CC=CC=C4

Origin of Product

United States

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